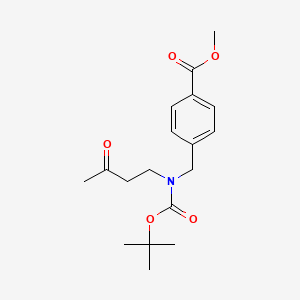
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is an organic compound with the molecular formula C18H25NO5. This compound is characterized by the presence of a benzoate ester group, a tert-butoxycarbonyl (Boc) protecting group, and an oxobutylamino substituent. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with methyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxobutyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the oxobutyl moiety can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-ethynylbenzylcarbamate
Uniqueness
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is unique due to the presence of both the Boc-protected amino group and the oxobutyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-(3-oxobutyl)amino]methyl]benzoate |
InChI |
InChI=1S/C18H25NO5/c1-13(20)10-11-19(17(22)24-18(2,3)4)12-14-6-8-15(9-7-14)16(21)23-5/h6-9H,10-12H2,1-5H3 |
InChI Key |
YQXGREOSRSLIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















